3-(4-Nitro-1H-pyrrol-2-YL)-N-propylprop-2-enamide
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Overview
Description
3-(4-Nitro-1H-pyrrol-2-YL)-N-propylprop-2-enamide is a synthetic organic compound characterized by a pyrrole ring substituted with a nitro group at the 4-position and a propylprop-2-enamide group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nitration of 1H-pyrrole-2-carboxylic acid, followed by esterification and subsequent amidation to introduce the propylprop-2-enamide group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(4-Nitro-1H-pyrrol-2-YL)-N-propylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium hydride or organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
3-(4-Nitro-1H-pyrrol-2-YL)-N-propylprop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 3-(4-Nitro-1H-pyrrol-2-YL)-N-propylprop-2-enamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Nitro-1H-pyrrol-2-yl)methanol
- 3-(4-Nitro-1H-pyrrol-2-yl)carbonylhistidine
- 1-(2-alkoxy-2-oxoethyl)-4-formyl-1H-pyrrole-2-carboxylates
Uniqueness
3-(4-Nitro-1H-pyrrol-2-YL)-N-propylprop-2-enamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
62427-44-5 |
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Molecular Formula |
C10H13N3O3 |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
3-(4-nitro-1H-pyrrol-2-yl)-N-propylprop-2-enamide |
InChI |
InChI=1S/C10H13N3O3/c1-2-5-11-10(14)4-3-8-6-9(7-12-8)13(15)16/h3-4,6-7,12H,2,5H2,1H3,(H,11,14) |
InChI Key |
SPQLHZGCUCSUNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C=CC1=CC(=CN1)[N+](=O)[O-] |
Origin of Product |
United States |
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